3-Morpholino-1-phenylpropan-1-amine
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Overview
Description
3-Morpholino-1-phenylpropan-1-amine (MPPA) is an important building block in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and biotechnology industries. MPPA is a versatile molecule with a wide range of applications due to its ability to form strong hydrogen bonds and its ability to form stable amides. MPPA is a key intermediate in the synthesis of a variety of compounds, including drugs, agrochemicals, and biochemicals.
Scientific Research Applications
Gene Function Inhibition
Morpholino oligos, derivatives of morpholine, have been extensively used to inhibit gene function in embryos across a range of model organisms. This application provides a relatively simple and rapid method to study gene function, demonstrating the utility of morpholinos in developmental biology studies (Heasman, 2002).
Synthetic and Pharmaceutical Applications
The morpholine nucleus, including derivatives like 3-Morpholino-1-phenylpropan-1-amine, shows a broad spectrum of pharmaceutical applications due to its structural flexibility and chemical properties. Recent advancements have led to new methods for the synthesis of piperazine and morpholine analogues, highlighting their importance in medicinal chemistry for developing compounds with potent pharmacophoric activities (Al-Ghorbani Mohammed et al., 2015).
Pharmacological Profile
Morpholine derivatives exhibit a wide range of pharmacological activities. Studies have summarized the pharmacological profile of these derivatives, showing their potential in treating diverse diseases due to their structural similarity to natural biochemical compounds (M. Asif & M. Imran, 2019).
Neuroprotective, Antiaddictive, and Antidepressant Activities
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound related to the morpholine structure, has demonstrated neuroprotective, antiaddictive, and antidepressant properties in various animal models. This indicates the potential of morpholine derivatives for treating central nervous system disorders, supporting their therapeutic application in neurodegeneration, addiction, and depression (Antkiewicz‐Michaluk et al., 2018).
Chemokine Receptor Antagonism
Morpholine derivatives, including small molecule antagonists for chemokine receptors like CCR3, have been explored for their potential in treating allergic diseases such as asthma and allergic rhinitis. These studies underscore the relevance of morpholine-based compounds in developing new therapeutic agents for inflammatory conditions (Willems & IJzerman, 2009).
Mechanism of Action
Target of Action
3-Morpholino-1-phenylpropan-1-amine, also known as 3-Phenylpropylamine, is a small molecule that primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
It is known that the compound interacts with its targets, trypsin-1 and trypsin-2, potentially altering their activity
Biochemical Pathways
Proteases like trypsin play a role in protein catabolism, and their inhibition can affect numerous downstream effects, including protein digestion and secretion .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic profile would be crucial in determining its therapeutic potential .
Result of Action
Given its potential interaction with trypsin enzymes, it may influence processes regulated by these enzymes, such as protein digestion and secretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been studied as a corrosion inhibitor for N80 steel in an acid environment . This suggests that the compound’s efficacy can vary depending on the environmental conditions.
Properties
IUPAC Name |
3-morpholin-4-yl-1-phenylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13(12-4-2-1-3-5-12)6-7-15-8-10-16-11-9-15/h1-5,13H,6-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUZMSKFADOAKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598876 |
Source
|
Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173273-39-7 |
Source
|
Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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